Methyl 3-bromo-1H-indazole-4-carboxylate
Overview
Description
Methyl 3-bromo-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a bromine atom and a carboxylate group in this compound makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-4-carboxylate is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activities . This interaction could lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways could include alterations in cell proliferation and cell size .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to changes in cell cycle progression and cell volume, given its potential targets . These changes could potentially influence cell proliferation and size .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is a solid powder at ambient temperature , suggesting that temperature could affect its stability. Additionally, its safety information indicates that it should be used only outdoors or in a well-ventilated area , suggesting that air quality and ventilation could influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-indazole-4-carboxylate typically involves the bromination of 1H-indazole-4-carboxylate. One common method includes the reaction of 1H-indazole-4-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Methyl 3-bromo-1H-indazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indazole-4-carboxylate
- Methyl 3-iodo-1H-indazole-4-carboxylate
- Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate
Uniqueness
Methyl 3-bromo-1H-indazole-4-carboxylate is unique due to the specific position of the bromine atom and the carboxylate group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCSUTRLSRFUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646261 | |
Record name | Methyl 3-bromo-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-63-6 | |
Record name | Methyl 3-bromo-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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